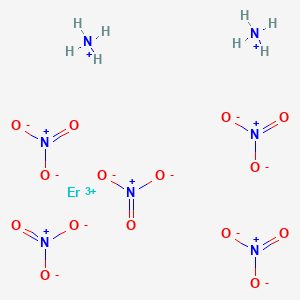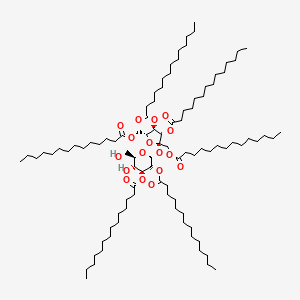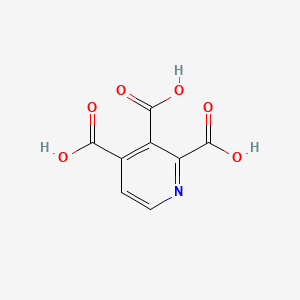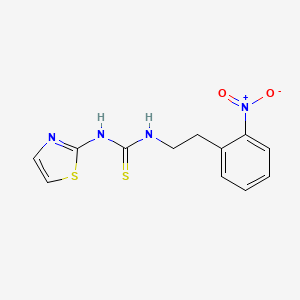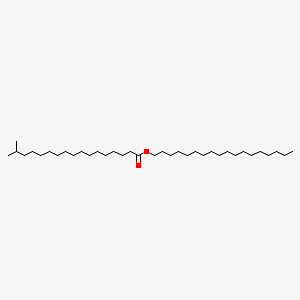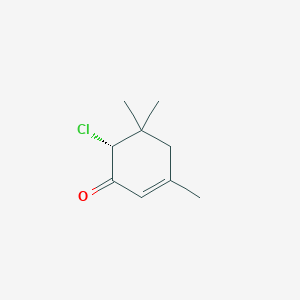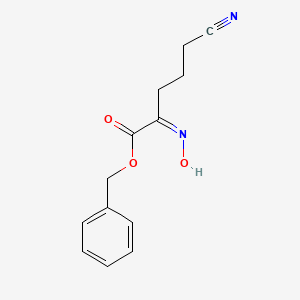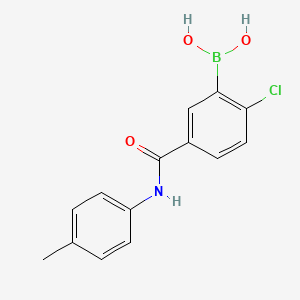
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzeneboronic acid with 4-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography .
Industrial production methods for boronic acids generally involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to yield the desired boronic acid .
Analyse Chemischer Reaktionen
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The boronic acid group can be oxidized to a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to study the interactions between boronic acids and biological molecules such as enzymes and receptors.
Medicine: Boronic acids have been investigated for their potential use as enzyme inhibitors, particularly for proteases and kinases. This compound may have similar applications in drug discovery and development.
Industry: Boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly important for the inhibition of proteases and kinases, which are involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid can be compared with other similar compounds such as:
2-Chloro-4-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid: This compound has a similar structure but contains a fluorine atom instead of a methyl group.
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid: This compound has a methyl group in a different position, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Eigenschaften
Molekularformel |
C14H13BClNO3 |
|---|---|
Molekulargewicht |
289.52 g/mol |
IUPAC-Name |
[2-chloro-5-[(4-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-13(16)12(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
InChI-Schlüssel |
IHMDYBHUOKRJCH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



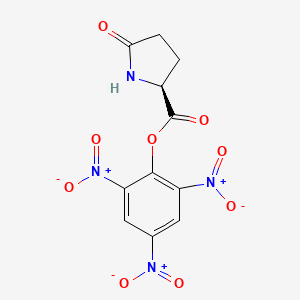
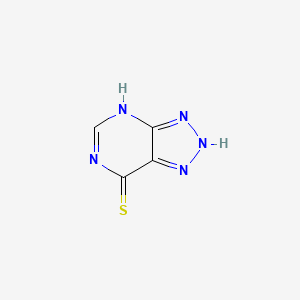
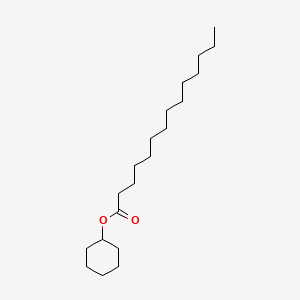
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
